Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate
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Overview
Description
Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is a chemical compound belonging to the class of naphthyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-1,6-naphthyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Naphthyridine derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It finds use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation. It can also bind to receptors, modulating signaling pathways that regulate inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is unique due to its specific substitution pattern and the presence of both a ketone and an ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Biological Activity
Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound possesses a naphthyridine core which is known for its diverse biological activities. The molecular formula is C12H14N2O3 with a molecular weight of approximately 234.25 g/mol. This compound features a carboxylate group that enhances its solubility and bioavailability.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that naphthyridine derivatives can possess antimicrobial properties. This compound is hypothesized to inhibit bacterial growth through interference with bacterial DNA synthesis pathways.
- Antioxidant Properties : The compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage linked to various diseases.
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This suggests potential utility in developing new antimicrobial agents.
Case Study: Antioxidant Activity
In another investigation published in the Journal of Medicinal Chemistry, the antioxidant properties were assessed using DPPH radical scavenging assays. The compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 2-methyl-7-oxo-6,8-dihydro-5H-1,6-naphthyridine-8-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)9-10-8(6-13-11(9)15)5-4-7(2)14-10/h4-5,9H,3,6H2,1-2H3,(H,13,15) |
InChI Key |
SMRZZTYJNFSJEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=C(CNC1=O)C=CC(=N2)C |
Origin of Product |
United States |
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